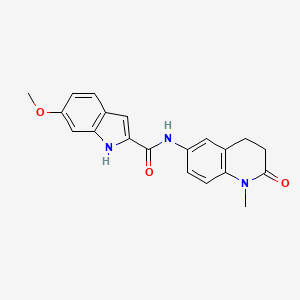
6-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including reductive amination, cyclization, acetylation, and oxidation processes. For example, Shirasaka et al. (1990) described the efficient synthesis of a complex isoquinolinol derivative from 2-methoxy-3,4-(methylenedioxy)benzaldehyde with an overall yield of 66% through reductive amination followed by cyclization and acetylation steps (Shirasaka, Takuma, Shimpuku, & Imaki, 1990). This methodology highlights the complexity and the multistep nature of synthesizing such intricate molecules.
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the interaction of this compound with biological targets. Advanced spectroscopic techniques, such as time-resolved absorption and resonance FT-IR and Raman biospectroscopy, are used to investigate the molecular structure, as demonstrated by Heidari, Esposito, and Caissutti (2019) in their study on a complex isoquinolinol derivative (Heidari, Esposito, & Caissutti, 2019).
Chemical Reactions and Properties
The chemical reactions and properties of compounds like 6-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-indole-2-carboxamide can be quite complex. For instance, the synthesis and evaluation of methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives by Graulich et al. (2006) show how structural variations impact affinity for biological targets (Graulich, Scuvée-Moreau, Alleva, Lamy, Waroux, Seutin, & Liégeois, 2006).
Physical Properties Analysis
The physical properties of such compounds are determined by their molecular structure and are critical for their biological activity and pharmacokinetics. Detailed analysis can include solubility, melting point, and stability under various conditions. Although specific data on this compound are not provided here, studies on similar compounds offer insights into methodologies for assessing these properties.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and degradation pathways, are essential for understanding how these compounds behave under physiological conditions. Dyablo et al. (2015) reported on the synthesis and properties of a new representative of quinoline proton sponges, highlighting the importance of studying these aspects for potential therapeutic applications (Dyablo, Pozharskii, Shmoilova, & Savchenko, 2015).
科学的研究の応用
Inhibition of Tubulin Polymerization
Research has demonstrated the importance of structural elements in certain chemical compounds for the inhibition of tubulin polymerization, a crucial process in the development of cytostatic agents. Derivatives of 2-phenylindole, including those with methoxy substitutions, have shown significant activity in disrupting microtubule assembly, akin to the action of colchicine. This disrupts the cytoskeleton, leading to potential applications in cancer treatment by inhibiting cell division (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
Serotonin Receptor Ligands
Another area of application is in the synthesis of quinoline derivatives as ligands for serotonin receptors, indicating potential in neurological research and treatment. A specific synthesis approach for 6-methoxyquinoline-3-carboxamides suggests these compounds may bind similarly to serotonin, offering insights into new serotonergic lead structures (Hanna-Elias et al., 2009).
Antiproliferative Activity Against Cancer Cells
Further investigations into indole-2-carboxylate derivatives based on the structure of Pyrroloquinoline quinone (PQQ) revealed significant antiproliferative activity against various cancer cells. Certain novel compounds outperformed reference drugs in vitro, highlighting their potential as anticancer lead compounds. This points towards their application in developing new cancer treatments (Ji et al., 2014).
特性
IUPAC Name |
6-methoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-23-18-7-5-14(9-13(18)4-8-19(23)24)21-20(25)17-10-12-3-6-15(26-2)11-16(12)22-17/h3,5-7,9-11,22H,4,8H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGUWUMHJAGPSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=C(N3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-indole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-(4-Chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide](/img/structure/B2487096.png)
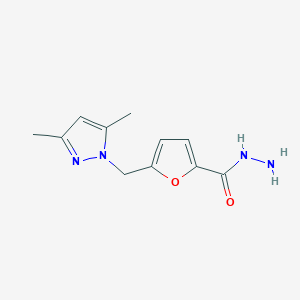
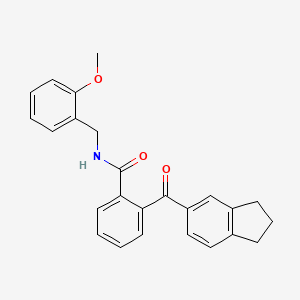
![Ethyl 4-[2-(4-methylpiperidyl)acetylamino]benzoate](/img/structure/B2487101.png)
![6-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2487102.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-4-amine](/img/structure/B2487103.png)
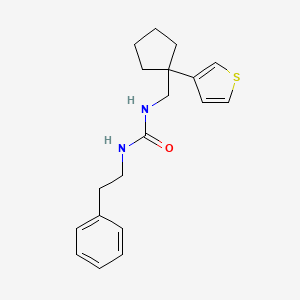
![N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2487107.png)
![ethyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2487111.png)
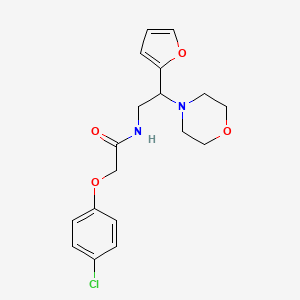
![ethyl 3-[2-oxo-2-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)ethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2487113.png)
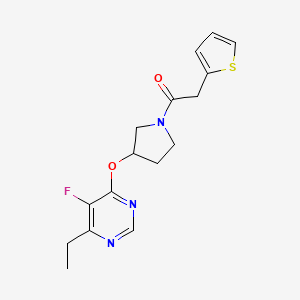
![N-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2487115.png)
![N-(4-(furan-2-carboxamido)phenyl)-6-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2487116.png)